

Spectroscopic Profile of 4-Aminoindole: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Aminoindole

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This technical guide provides a comprehensive overview of the spectroscopic data for **4-Aminoindole** (CAS No: 5192-23-4), a pivotal heterocyclic amine in medicinal chemistry and organic synthesis. The document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for acquiring such spectra.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data for **4-Aminoindole**. It is important to note that while some experimental data is available, a complete, unified dataset from a single source is not readily found in the public domain. Therefore, the presented data is a compilation from various sources, including experimental and predicted values.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential technique for elucidating the molecular structure of organic compounds. The following tables provide the predicted ^1H and ^{13}C NMR chemical shifts for **4-Aminoindole**. These values are calculated based on established models and can serve as a reference for experimental verification.

Table 1: ^1H NMR Spectroscopic Data (Predicted)

Proton Position	Chemical Shift (ppm)	Multiplicity
H-1 (N-H)	~8.1	br s
H-2	~7.1	t
H-3	~6.5	t
H-5	~6.8	d
H-6	~7.0	t
H-7	~6.9	d
-NH ₂	~4.0	br s

Predicted data is based on typical chemical shifts for indole and substituted indole derivatives.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

Carbon Position	Chemical Shift (ppm)
C-2	~124
C-3	~102
C-3a	~127
C-4	~140
C-5	~110
C-6	~120
C-7	~115
C-7a	~135

Predicted data is based on typical chemical shift values for substituted indoles.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The characteristic absorption bands for **4-Aminoindole** are presented in Table 3.

Table 3: IR Spectroscopic Data

Functional Group	Vibration	Wavenumber (cm ⁻¹)	Intensity
N-H (Indole)	Stretch	~3400	Medium
N-H (Amine)	Symmetric Stretch	~3350	Medium
N-H (Amine)	Asymmetric Stretch	~3250	Medium
C-H (Aromatic)	Stretch	3100-3000	Medium
C=C (Aromatic)	Stretch	1620-1580	Medium-Strong
N-H (Amine)	Scissoring	~1600	Strong
C-N	Stretch	1340-1250	Medium-Strong
C-H (Aromatic)	Out-of-plane bend	900-680	Strong

Data is based on characteristic infrared absorption frequencies for primary amines and indole compounds.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through fragmentation analysis. The molecular weight of **4-Aminoindole** is 132.16 g/mol .[\[1\]](#)[\[2\]](#)[\[3\]](#)

Table 4: Mass Spectrometry Data

Parameter	Value	Source
Molecular Formula	C ₈ H ₈ N ₂	[2]
Molecular Weight	132.16 g/mol	[1] [2] [3]
Exact Mass	132.0687 g/mol	MassBank
[M+H] ⁺ (m/z)	133.076	MassBank [4]

A comprehensive experimental mass spectrum with a detailed fragmentation pattern for **4-Aminoindole** is not readily available in the searched literature. However, an MS2 spectrum is available in the MassBank database (Accession MSBNK-Keio_Univ-KO002097), which can provide information on the fragmentation of the protonated molecule.[\[4\]](#)

Experimental Protocols

The following sections provide detailed methodologies for obtaining the spectroscopic data presented above. These are generalized protocols and may require optimization based on the specific instrumentation and sample characteristics.

NMR Spectroscopy

Sample Preparation:

- Weigh approximately 5-10 mg of **4-Aminoindole**.
- Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
- Ensure complete dissolution by gentle vortexing or sonication.
- Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

- Spectrometer: 400 MHz or higher field strength.
- Pulse Program: Standard single-pulse experiment.

- Spectral Width: 0-12 ppm.
- Number of Scans: 16-64, depending on sample concentration.
- Relaxation Delay: 1-5 seconds.
- Data Processing: Fourier transformation, phase correction, and baseline correction. The chemical shifts are referenced to the residual solvent peak.

¹³C NMR Acquisition:

- Spectrometer: 100 MHz or higher.
- Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).
- Spectral Width: 0-160 ppm.
- Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
- Relaxation Delay: 2-5 seconds.
- Data Processing: Fourier transformation, phase correction, and baseline correction. The chemical shifts are referenced to the solvent peak.

IR Spectroscopy

Sample Preparation (KBr Pellet Method):

- Grind a small amount (1-2 mg) of **4-Aminoindole** with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.
- Place a portion of the powder into a pellet press.
- Apply pressure to form a transparent or translucent pellet.

Data Acquisition:

- Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

- Spectral Range: 4000-400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Number of Scans: 16-32.
- Background: A background spectrum of the empty sample compartment or a pure KBr pellet should be recorded and subtracted from the sample spectrum.

Mass Spectrometry

Sample Preparation (for Electrospray Ionization - ESI):

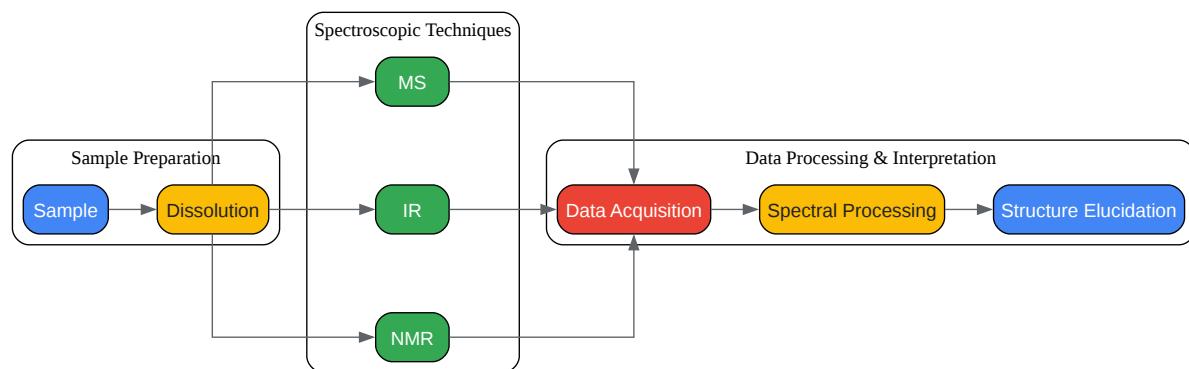
- Prepare a stock solution of **4-Aminoindole** in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.
- Dilute the stock solution to a final concentration of 1-10 $\mu\text{g}/\text{mL}$ with the same solvent or a mixture of solvents compatible with the mass spectrometer's mobile phase.

Data Acquisition (ESI-MS):

- Mass Spectrometer: A mass spectrometer equipped with an electrospray ionization source (e.g., Q-TOF, Orbitrap).
- Ionization Mode: Positive ion mode is typically used for amines to observe the $[\text{M}+\text{H}]^+$ ion.
- Mass Range: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).
- Capillary Voltage: Typically 3-5 kV.
- Source Temperature: Optimize based on the instrument and compound stability (e.g., 100-150 °C).
- Fragmentation (MS/MS): To obtain fragmentation data, select the precursor ion ($[\text{M}+\text{H}]^+$) and subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon, nitrogen) at varying collision energies.

Visualizations

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like **4-Aminoindole**.



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A general workflow for the spectroscopic analysis of a chemical compound.

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